molecular formula C25H29N3O2 B2942525 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea CAS No. 1334372-88-1

3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea

Cat. No. B2942525
CAS RN: 1334372-88-1
M. Wt: 403.526
InChI Key: ZVUJAHBIDZKNOK-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU belongs to the class of urea derivatives and has been shown to exhibit various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is not fully understood. However, it has been proposed that 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been shown to exhibit other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels, which can have potential applications in the treatment of Alzheimer's disease. 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea for lab experiments is its high potency. It has been shown to exhibit anti-cancer activity at low micromolar concentrations. However, one of the limitations of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is its poor solubility in water, which can make it difficult to administer in in vivo studies.

Future Directions

There are several future directions for the research on 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea. One area of research is to further elucidate its mechanism of action. This can help in the development of more potent analogs of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea. Another area of research is to explore the potential applications of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea in the treatment of other diseases, such as Alzheimer's disease and inflammation. Additionally, the development of more water-soluble analogs of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can help in the administration of the compound in in vivo studies.

Synthesis Methods

The synthesis of 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves the reaction between 4-butoxybenzaldehyde, phenethylamine, and pyridine-2-carboxaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then treated with urea and potassium carbonate to obtain 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea. The purity of the compound can be further improved by recrystallization from ethanol.

Scientific Research Applications

3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been extensively studied for its potential applications in scientific research. One of the major areas of research is its anti-cancer activity. 3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It achieves this by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis.

properties

IUPAC Name

3-(4-butoxyphenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-2-3-19-30-24-14-12-22(13-15-24)27-25(29)28(20-23-11-7-8-17-26-23)18-16-21-9-5-4-6-10-21/h4-15,17H,2-3,16,18-20H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUJAHBIDZKNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Butoxyphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea

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